molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Cat. No. B1488223
CAS RN: 19808-21-0
M. Wt: 234.68 g/mol
InChI Key: OXTCWBQECYLQHV-UHFFFAOYSA-N
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Description

“6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is represented by the InChI code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14) .


Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .


Physical And Chemical Properties Analysis

  • IUPAC Name: 6-chloro-2-(2-pyridinyl)-4-pyrimidinamine
  • InChI Code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14)
  • Storage Temperature: Keep in dark place, Inert atmosphere, 2-8C

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, including our compound of interest, have been studied for their potential anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that such compounds could be developed into novel anti-fibrotic drugs.

Antimicrobial Activity

The structural analogs of the compound have demonstrated significant antimicrobial activity. They have been docked against acetyl-CoA carboxylase enzyme and tested for their in vitro activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on species like Aspergillus niger and Fusarium oxysporum . This broad spectrum of activity highlights its potential as a lead compound in antimicrobial drug development.

Fungicidal Activity

Research has indicated that certain structural modifications to the pyrimidine core can enhance fungicidal activity. The optimal structure for fungicidal activity was found to be with specific substitutions on the pyridine and pyrimidine groups, suggesting that our compound could serve as a starting point for the development of new fungicides .

Organocatalysis

Pyrimidine derivatives have been found to catalyze ester aminolysis, a reaction important in organic synthesis. This catalytic activity includes not only reactive aryl esters but also less reactive methyl and benzyl esters, indicating the compound’s utility in synthetic organic chemistry .

Chemodivergent Synthesis

The compound has been used in chemodivergent synthesis processes to create a variety of chemical structures. This includes the synthesis of N-(pyridin-2-yl)amides and other heterocyclic compounds, showcasing its versatility as a reagent in chemical synthesis .

Mechanism of Action

Target of Action

Similar compounds, such as n-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with the acetyl-coa carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound may affect pathways related to energy metabolism and production .

Result of Action

Similar compounds have demonstrated antimicrobial activity , suggesting that 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine might also exhibit similar effects.

Safety and Hazards

The safety and hazards associated with “6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” are represented by the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The resistance of pyrimidinamine fungicides has not been reported so far , indicating a promising future for the development of new agrochemicals in which both non-target resistance and target resistance have not evolved .

properties

IUPAC Name

6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCWBQECYLQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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